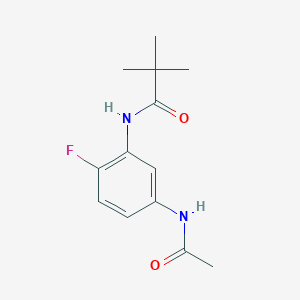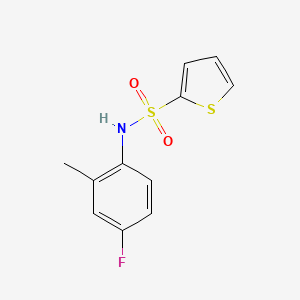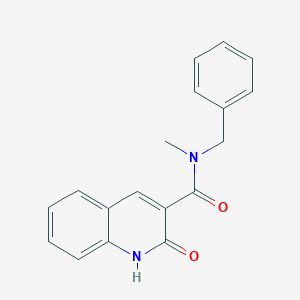
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide, also known as AG-014699, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The PARP enzymes play a critical role in DNA repair, and by inhibiting them, AG-014699 has shown promise as a potential cancer therapy. In
Mecanismo De Acción
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide works by inhibiting the PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. These double-strand DNA breaks are lethal to cancer cells and can lead to cell death.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide causes DNA damage and cell death. In normal cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage but is generally well-tolerated. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor and has been shown to be effective against a range of cancer types. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies. However, there are also limitations to using N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments. It can be difficult to synthesize, and its effectiveness can be affected by factors such as the tumor microenvironment.
Direcciones Futuras
There are several future directions for research on N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide. One direction is to explore the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with other cancer therapies, such as immunotherapy. Another direction is to investigate the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with PARP inhibitors that target different PARP enzymes. Additionally, research could focus on developing more potent and selective PARP inhibitors that are easier to synthesize and have fewer side effects.
Métodos De Síntesis
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multistep process involving the reaction of various intermediates. The synthesis method involves the reaction of 4-methylcyclohexanone with 2-nitrobenzaldehyde to produce 4-methylcyclohexylidene-2-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to produce 4-methylcyclohexylidenehydrazine. The final step involves the reaction of 4-methylcyclohexylidenehydrazine with 2-chloro-1,4-naphthoquinone to produce N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has shown potential as a cancer therapy due to its ability to inhibit PARP enzymes. PARP enzymes play a critical role in DNA repair, and by inhibiting them, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage and cell death in cancer cells. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKMZLYVMTRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)

![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)

![1-acetyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B7471365.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![Methyl 2-methyl-5-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-3-carboxylate](/img/structure/B7471373.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)
![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
